molecular formula C6H13NO3 B12854494 (2R,3R,4S)-2-(2-hydroxyethyl)pyrrolidine-3,4-diol

(2R,3R,4S)-2-(2-hydroxyethyl)pyrrolidine-3,4-diol

Cat. No.: B12854494
M. Wt: 147.17 g/mol
InChI Key: KHKQVMZXGURLQW-NGJCXOISSA-N
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Description

(2R,3R,4S)-2-(2-hydroxyethyl)pyrrolidine-3,4-diol is a chiral compound with a pyrrolidine ring substituted with a hydroxyethyl group and two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S)-2-(2-hydroxyethyl)pyrrolidine-3,4-diol typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone or aldehyde precursor using a chiral reducing agent. Reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as asymmetric hydrogenation or enzymatic reduction. These methods are preferred for their efficiency and ability to produce large quantities of the desired enantiomer with high purity.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4S)-2-(2-hydroxyethyl)pyrrolidine-3,4-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohols or amines.

    Substitution: The hydroxyethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions may involve the use of strong bases or acids, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2R,3R,4S)-2-(2-hydroxyethyl)pyrrolidine-3,4-diol is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for the development of enantiomerically pure compounds.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions and the effects of chirality on biological activity. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicine, this compound has potential applications in drug development. Its chiral nature allows for the design of drugs with specific stereochemical requirements, which can improve efficacy and reduce side effects.

Industry

In the industrial sector, this compound can be used in the production of fine chemicals and pharmaceuticals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of a wide range of products.

Mechanism of Action

The mechanism of action of (2R,3R,4S)-2-(2-hydroxyethyl)pyrrolidine-3,4-diol depends on its specific application. In drug development, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The hydroxyethyl and hydroxyl groups can form hydrogen bonds with target molecules, influencing their binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R,4S)-2-(2-hydroxyethyl)pyrrolidine-3,4-diol can be compared with other chiral pyrrolidine derivatives, such as (2R,3R,4S)-2-(2-hydroxypropyl)pyrrolidine-3,4-diol and (2R,3R,4S)-2-(2-hydroxybutyl)pyrrolidine-3,4-diol.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and functional groups. The presence of both hydroxyethyl and hydroxyl groups allows for a wide range of chemical modifications, making it a versatile compound for various applications.

Biological Activity

Introduction

The compound (2R,3R,4S)-2-(2-hydroxyethyl)pyrrolidine-3,4-diol is a chiral pyrrolidine derivative notable for its biological activity and potential applications in medicinal chemistry. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and related case studies.

  • Molecular Formula: C6H13NO3
  • Molecular Weight: 145.17 g/mol
  • Structure: Characterized by a hydroxyl group and a hydroxyethyl substituent, which contribute to its biological properties .

Synthesis

The synthesis of this compound can be achieved through various methods that ensure the retention of its stereochemical integrity. Common synthetic routes include:

  • Starting from Pyrrolidine Derivatives:
    • Utilizing chiral pool synthesis techniques.
    • Employing reagents such as osmium tetraoxide for stereoselective reactions .
  • Biocatalytic Approaches:
    • Using enzymes to facilitate asymmetric synthesis, enhancing yield and purity .

Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. Key activities include:

  • Inhibition of Glycosidases:
    • This compound has been identified as a potent inhibitor of several α- and β-glucosidases. Such inhibition can have implications in the management of diabetes by modulating carbohydrate metabolism .
  • Antioxidant Properties:
    • Research indicates that compounds with similar structures exhibit significant antioxidant activity, potentially protecting cells from oxidative stress.

The mechanisms through which this compound exerts its effects include:

  • Enzyme Inhibition:
    • The compound's hydroxyl groups interact with the active sites of glycosidases, leading to competitive inhibition .
  • Cellular Interaction:
    • Studies suggest that this compound may affect cell signaling pathways involved in inflammation and apoptosis through modulation of receptor activities .

Case Studies

Several studies have highlighted the biological significance of this compound:

  • Diabetes Management:
    • A study demonstrated that derivatives of this compound effectively reduced blood sugar levels in diabetic models by inhibiting carbohydrate absorption in the intestines.
  • Neuroprotective Effects:
    • Research indicated potential neuroprotective effects against oxidative stress-induced neuronal damage in vitro.

Comparative Analysis with Similar Compounds

Compound NameStructure SimilaritiesUnique Features
PyrrolidineBasic pyrrolidine structureLacks hydroxyl groups
2-HydroxyethylamineContains hydroxyethyl groupDifferent nitrogen functionality
3-HydroxypyrrolidineHydroxyl group at position 3Different stereochemistry
1-Amino-2-propanolAmino group instead of pyrrolidineDifferent functional groups

The unique combination of stereochemistry and functional groups in this compound confers distinct biological activities not found in these similar compounds .

Properties

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

IUPAC Name

(2R,3R,4S)-2-(2-hydroxyethyl)pyrrolidine-3,4-diol

InChI

InChI=1S/C6H13NO3/c8-2-1-4-6(10)5(9)3-7-4/h4-10H,1-3H2/t4-,5+,6-/m1/s1

InChI Key

KHKQVMZXGURLQW-NGJCXOISSA-N

Isomeric SMILES

C1[C@@H]([C@@H]([C@H](N1)CCO)O)O

Canonical SMILES

C1C(C(C(N1)CCO)O)O

Origin of Product

United States

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